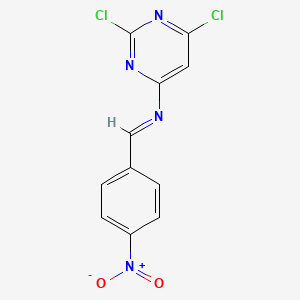
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the pyrimidine ring, and a nitrobenzylidene group attached to the nitrogen atom at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with 4-nitrobenzaldehyde under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
- Substituted pyrimidine derivatives
- Amino derivatives from reduction of the nitro group
- Oxidized products depending on the oxidizing agent used
Applications De Recherche Scientifique
2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as cell division, leading to its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
- 2,6-Dichloro-N-phenylpyrimidin-4-amine
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-N-(2-nitrobenzylidene)aniline
Comparison:
Structural Differences: While these compounds share the dichloropyrimidine core, they differ in the substituents attached to the nitrogen atom. For example, 2,6-Dichloro-N-phenylpyrimidin-4-amine has a phenyl group instead of a nitrobenzylidene group.
Chemical Properties: The presence of different substituents affects the reactivity and chemical properties of these compounds. For instance, the nitro group in 2,6-Dichloro-N-(4-nitrobenzylidene)pyrimidin-4-amine makes it more susceptible to reduction reactions.
Applications: The unique substituents confer different biological activities and applications. For example, this compound may have distinct anticancer or antimicrobial properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H6Cl2N4O2 |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
(E)-N-(2,6-dichloropyrimidin-4-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H6Cl2N4O2/c12-9-5-10(16-11(13)15-9)14-6-7-1-3-8(4-2-7)17(18)19/h1-6H/b14-6+ |
Clé InChI |
PODCWGPWUSNGDX-MKMNVTDBSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



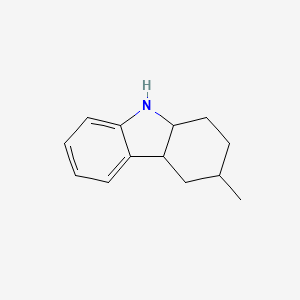
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
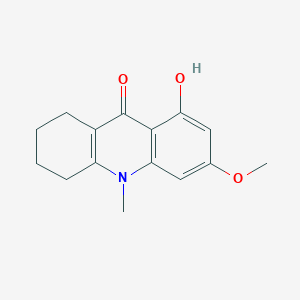

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)

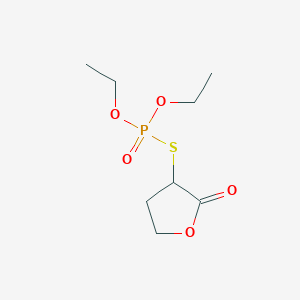
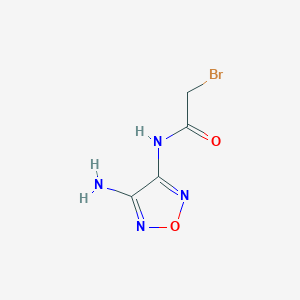
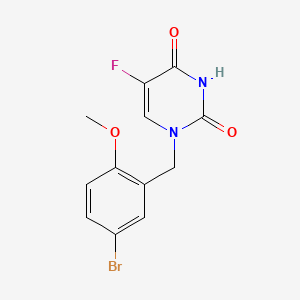
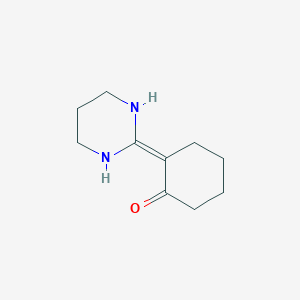
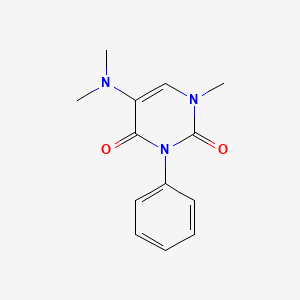
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
